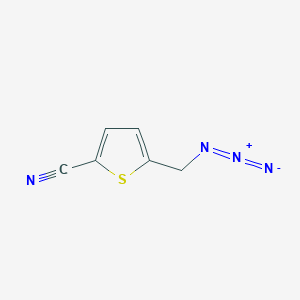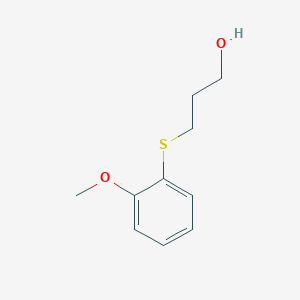
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound.
Introduction of the methoxy group: This step often involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Addition of the methoxycarbonyl group: This can be done through esterification reactions using methanol and a suitable acid catalyst.
Methylation of the aromatic ring: This step can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
科学的研究の応用
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
3-Methylbenzoic acid: Similar structure but lacks the methoxy and methoxycarbonyl groups.
2-Methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.
Uniqueness
5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid is unique due to the presence of all three functional groups (methoxy, methoxycarbonyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
5-methoxy-2-methoxycarbonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(15-2)5-8(10(12)13)9(6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
InChIキー |
RLRPYPFZNBJMEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3-aminophenoxy)propyl]-N,N-diethylamine](/img/structure/B8371165.png)


![4-phenyl-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8371179.png)





![Methyl 2-[4-(bromomethyl)-2,6-difluoro-phenyl]propionate](/img/structure/B8371250.png)




